4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H11ClN4O. It is a derivative of pyrrolidine, featuring a triazole ring attached to the pyrrolidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride typically involves the cycloaddition reaction known as the “click chemistry” approach. This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4)
Temperature: Room temperature to 60°C
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method reduces reaction time and energy consumption, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic function .
Comparison with Similar Compounds
Similar Compounds
4-(1,2,3-Triazol-1-yl)benzamides: These compounds also feature the triazole ring and are studied for their potential as HSP90 inhibitors.
1,2,3-Triazole derivatives: These compounds are known for their stability and biological activity, making them useful in various applications.
Uniqueness
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific structure, which combines the triazole ring with a pyrrolidine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H11ClN4O |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H |
InChI Key |
QPOPOZYGTWDBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=N2.Cl |
Origin of Product |
United States |
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